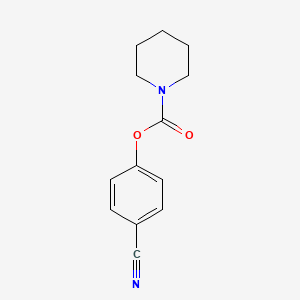

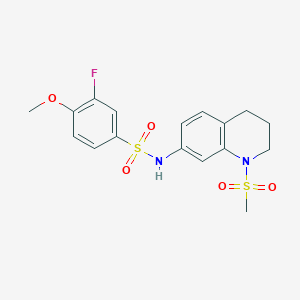

![molecular formula C20H19N5O2S B2801601 2-((1-乙基-[1,2,4]三唑并[4,3-a]喹噁啉-4-基)硫)-N-(3-甲氧基苯基)乙酰胺 CAS No. 1217063-13-2](/img/structure/B2801601.png)

2-((1-乙基-[1,2,4]三唑并[4,3-a]喹噁啉-4-基)硫)-N-(3-甲氧基苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-((1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)-N-(3-methoxyphenyl)acetamide” is a derivative of the 1,2,4-triazolo[4,3-a]quinoxaline class . These compounds have been studied for their potential anticancer activity . They are known to intercalate DNA and have been evaluated against various cancer cell lines .

Synthesis Analysis

The synthesis of similar compounds involves a bioisosteric modification of the triazolophthalazine ring system to its bioisosteric triazoloquinazoline . An efficient approach to quinazolin-4(3H)-ones, which are structurally related, has been developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .Molecular Structure Analysis

The molecular structure of these compounds includes essential structural fragments for effective binding with the binding site of PCAF (P300/CBP-associated factor), a protein that has been targeted for the treatment of cancer .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . The thiol substrate could promote the dehydroaromatization step .科学研究应用

Anticancer Properties

2-((1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)-N-(3-methoxyphenyl)acetamide: derivatives have shown promise as anticancer agents. Specifically, they exhibit DNA intercalation activities, making them potential candidates for cancer treatment . Molecular docking studies reveal their binding modes with DNA, and some derivatives display significant activity against cancer cell lines, such as HepG2, HCT-116, and MCF-7.

Bioisosterism-Guided Approach

Researchers have explored the bioisosteric modification of the triazolophthalazine ring system based on this compound. The resulting derivatives were evaluated for anticancer activity against human cancer cell lines, demonstrating comparable cytotoxicity to doxorubicin .

Anti-VEGFR-2 Activity

A series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives, including our compound of interest, were designed and synthesized. These derivatives were investigated for their anti-proliferative and anti-VEGFR-2 (vascular endothelial growth factor receptor 2) properties .

Potential Template for Analog Design

Compound 12d, derived from our molecule, exhibited potent anticancer activity against multiple cell lines. Although its activity is lower than that of doxorubicin, it serves as a template for future design and optimization of more potent analogs .

Targeting PCAF Bromodomain

While not directly related to cancer, bioisosteric modifications of the triazolophthalazine ring system have implications beyond oncology. For instance, targeting the PCAF bromodomain using similar compounds has emerged as a therapeutic strategy .

DNA Binding Affinities

Compound 12d demonstrated high binding affinity for DNA, effectively intercalating with decreased IC50 values. Other derivatives also exhibited good DNA-binding affinities, providing insights into their potential mechanisms of action .

作用机制

Target of Action

The primary target of this compound is DNA . The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline, which has been shown to intercalate with DNA . This interaction with DNA is a common mechanism of action for many anticancer agents .

Mode of Action

The compound interacts with its target, DNA, through a process known as intercalation . Intercalation involves the insertion of molecules between the planar bases of DNA. This can disrupt the DNA structure and interfere with processes such as replication and transcription, which are vital for cell survival and proliferation .

Biochemical Pathways

Given its dna intercalation activity, it can be inferred that the compound likely affects pathways involved in dna replication and transcription . Disruption of these processes can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

The compound’s dna intercalation activity suggests that it may have good cellular uptake

Result of Action

The compound’s interaction with DNA can lead to disruption of vital cellular processes such as replication and transcription . This can result in cell death, particularly in rapidly dividing cells such as cancer cells . As such, the compound has demonstrated anti-proliferative activity against various cancer cell lines .

未来方向

属性

IUPAC Name |

2-[(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O2S/c1-3-17-23-24-19-20(22-15-9-4-5-10-16(15)25(17)19)28-12-18(26)21-13-7-6-8-14(11-13)27-2/h4-11H,3,12H2,1-2H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBJIHYKAPADNIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({1-Ethyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)-N-(3-methoxyphenyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2801518.png)

![1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-phenylurea](/img/structure/B2801525.png)

![4-cyclobutyl-6-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine](/img/structure/B2801526.png)

![1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine dihydrochloride](/img/structure/B2801529.png)

![(E)-3-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-N-methyl-2-propenamide](/img/structure/B2801530.png)

![4-({[(3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]acetyl}amino)benzamide](/img/structure/B2801534.png)

![N-(2,3-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2801537.png)

![9-isobutyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2801539.png)

![1-(2,3-Dimethoxyphenyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea](/img/structure/B2801540.png)